2-(4-benzylpiperazin-1-yl)-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(4-benzylpiperazin-1-yl)-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a benzylpiperazine moiety with a chlorophenyl group and a thieno[3,2-d]pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: This is achieved through electrophilic aromatic substitution reactions.
Attachment of the Benzylpiperazine Moiety: This step involves nucleophilic substitution reactions where the piperazine ring is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperazin-1-yl)-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(4-benzylpiperazin-1-yl)-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes. For example, it may inhibit enzyme activity or modulate receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
- 2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-(4-benzylpiperazin-1-yl)-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7-(3-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4OS/c24-18-8-4-7-17(13-18)19-15-30-21-20(19)25-23(26-22(21)29)28-11-9-27(10-12-28)14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWGJSBZAGCBAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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